molecular formula C11H18Cl2N2O B1520186 2-(Piperazin-1-ylmethyl)phenol dihydrochloride CAS No. 1177360-33-6

2-(Piperazin-1-ylmethyl)phenol dihydrochloride

Cat. No.: B1520186
CAS No.: 1177360-33-6
M. Wt: 265.18 g/mol
InChI Key: WNFYMUMTWXGBMF-UHFFFAOYSA-N
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Description

“2-(Piperazin-1-ylmethyl)phenol dihydrochloride” is a chemical compound with the CAS Number: 1177360-33-6 . It has a molecular weight of 265.18 . The compound is typically in powder form .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula: C11H16N2O.2ClH . The InChI code for this compound is 1S/C11H16N2O.2ClH/c14-11-4-2-1-3-10(11)9-13-7-5-12-6-8-13;;/h1-4,12,14H,5-9H2;2*1H .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 265.18 . The InChI code for this compound is 1S/C11H16N2O.2ClH/c14-11-4-2-1-3-10(11)9-13-7-5-12-6-8-13;;/h1-4,12,14H,5-9H2;2*1H .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) explored the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds, synthesized through the Mannich reaction, displayed significant antidepressant and antianxiety activities in albino mice, as assessed by behavioral tests (Kumar et al., 2017).

Corrosion Inhibition in Industrial Applications

Yadav et al. (2016) investigated benzimidazole derivatives, including 2-(1-((piperazine-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)phenol (PzMBP), as corrosion inhibitors for N80 steel in hydrochloric acid. These compounds showed high corrosion inhibition efficiency, suggesting their utility in protecting industrial materials (Yadav et al., 2016).

Crystal Structure Analysis

Petrus et al. (2012) conducted a structural analysis of Fluphenazine dihydrochloride dimethanol solvate, which includes a piperazine ring similar to 2-(Piperazin-1-ylmethyl)phenol dihydrochloride. The study provided insights into the molecular conformation and crystal structure, enhancing understanding of such compounds (Petrus et al., 2012).

Anticancer Potential

Manna et al. (2019) synthesized Schiff base coordinated copper(II) complexes using 2-([2-(piperazin-yl)ethylimino]methyl)phenol. These complexes exhibited DNA/protein binding and in vitro anticancer activity against human breast cancer cell lines, indicating potential therapeutic applications (Manna et al., 2019).

Electrochemical and Kinetic Studies

Bharathi et al. (2007) explored the synthesis and properties of copper(II), nickel(II), and zinc(II) acetate complexes derived from phenol-based ligands, including those with piperazine arms. These studies contribute to understanding the electrochemical and kinetic properties of such compounds (Bharathi et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . It has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c14-11-4-2-1-3-10(11)9-13-7-5-12-6-8-13;;/h1-4,12,14H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFYMUMTWXGBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177360-33-6
Record name 2-[(piperazin-1-yl)methyl]phenol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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